4'-Hydroxy Trazodone-d6
Description
Properties
CAS No. |
1794970-67-4 |
|---|---|
Molecular Formula |
C19H22ClN5O2 |
Molecular Weight |
393.905 |
IUPAC Name |
2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2/i3D2,7D2,9D2 |
InChI Key |
FNUZSRSXQFIOPL-ASTNWYHDSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl |
Synonyms |
2-[3-[4-(3-Chloro-4-hydroxyphenyl)-1-piperazinyl]propyl-d6]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one; 2-[3-[4-(m-Chloro-p-hydroxyphenyl)-1-piperazinyl]propyl-d6]-_x000B_s-triazolo[4.3-a]pyridin-3(2H)-one; 4-Hydroxytrazodone-d6; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy Trazodone D6
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Trazodone (B27368) Derivatives
The introduction of deuterium atoms at specific positions within the Trazodone molecule is essential for creating a stable labeled internal standard. The primary location for deuteration in 4'-Hydroxy Trazodone-d6 is on the propyl chain connecting the triazolopyridine moiety and the piperazine (B1678402) ring. lgcstandards.comnih.gov
Precursor-Based Isotopic Labeling Approaches
A common and effective strategy for site-specific deuteration involves the use of deuterated precursors in the synthetic pathway. This approach ensures that the deuterium atoms are incorporated at the desired positions from the outset, leading to a well-defined final product.
One documented method involves the use of a deuterated propanol (B110389) derivative. For instance, the synthesis can start with a deuterated 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-ol. google.com This deuterated alcohol is then reacted with Current time information in Bangalore, IN.evitachem.comscbt.comtriazolo[4,3-a]pyridin-3(2H)-one under Mitsunobu conditions, which typically involve reagents like triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). google.com This reaction couples the deuterated propylpiperazine unit with the triazolopyridine core to form the Trazodone-d6 backbone. Subsequent hydroxylation at the 4'-position of the chlorophenyl ring would yield this compound.
Another precursor-based approach may involve the reaction of a deuterated 2-(3-halogenopropyl) Current time information in Bangalore, IN.evitachem.comscbt.comtriazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine. google.com The deuterium atoms are pre-installed on the propyl chain of the triazolopyridine reactant. The subsequent coupling reaction, often carried out in the presence of a base like potassium carbonate and sometimes a phase transfer catalyst, forms the Trazodone-d6 structure. google.com
Catalytic Deuteration Techniques
Catalytic deuteration methods offer an alternative for incorporating deuterium into the Trazodone structure. These techniques often involve the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or deuterated solvents like D2O. nih.govcdnsciencepub.com
Photoredox catalysis is a modern technique that can be employed for the selective deuteration of C-H bonds. nih.gov This method uses a photocatalyst that, upon light absorption, can initiate a hydrogen atom transfer process. For compounds with α-amino sp3 C-H bonds, this technique can selectively install deuterium using an isotopic source like D2O. nih.gov While specific application to Trazodone is not extensively documented in readily available literature, this approach holds promise for the targeted deuteration of the propyl chain.
Heterogeneous catalysis is another established method for hydrogen-deuterium exchange. cdnsciencepub.com This typically involves reacting the substrate with a deuterium source in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction conditions, including temperature and pressure, can be optimized to control the extent and location of deuteration.
Synthesis and Characterization of Analogue Compounds (e.g., this compound Benzyl (B1604629) Ether)
To facilitate synthesis and purification, or for specific research purposes, analogue compounds of this compound are often prepared. A key example is this compound Benzyl Ether. evitachem.comscbt.com In this analogue, the hydroxyl group at the 4'-position is protected by a benzyl group. This protection strategy can prevent unwanted side reactions during the synthesis and can be removed in a final step to yield the desired 4'-hydroxy compound.
The synthesis of this compound Benzyl Ether would likely follow a similar pathway to the parent compound, but starting with a benzylated precursor. For example, 1-(3-chloro-4-benzyloxyphenyl)piperazine could be coupled with a deuterated 2-(3-halogenopropyl) Current time information in Bangalore, IN.evitachem.comscbt.comtriazolo[4,3-a]pyridin-3(2H)-one. scbt.com
Characterization of these compounds is crucial to confirm their identity and purity. Standard analytical techniques include:
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. For example, the molecular weight of this compound is 393.9 g/mol , while its benzyl ether analogue is 484.02 g/mol . lgcstandards.comscbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure and confirm the position of deuterium incorporation by observing the absence of signals at the deuterated sites.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Optimization of Synthetic Pathways for Research-Grade Purity and Yield
Achieving high purity and yield is paramount for producing research-grade this compound. Optimization of the synthetic pathway involves several considerations:
Reaction Conditions: Fine-tuning parameters such as solvent, temperature, reaction time, and the choice of reagents and catalysts can significantly impact the yield and purity of the product. For instance, microwave-assisted synthesis has been explored for the preparation of Trazodone analogues to achieve shorter reaction times and improved efficiency. mdpi.commdpi.com
Purification Techniques: Following synthesis, rigorous purification is necessary to remove by-products and unreacted starting materials. evitachem.com Chromatographic methods, such as column chromatography or preparative HPLC, are commonly employed to isolate the desired deuterated compound to a high degree of purity. evitachem.com
The development of improved processes for Trazodone synthesis, such as those that avoid extensive purification steps by precipitating the product at a lower temperature, can also be adapted for the synthesis of its deuterated analogues. google.com
Advanced Analytical Techniques for the Quantification and Structural Elucidation of 4 Hydroxy Trazodone D6
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the quantification of Trazodone (B27368) and its related compounds in biological samples, offering unparalleled sensitivity and specificity. researchgate.netnih.gov Methods developed for Trazodone, which frequently employ Trazodone-d6 as an internal standard, are directly applicable to the analysis of 4'-Hydroxy Trazodone-d6. researchgate.netinnovareacademics.infrontiersin.org The core of these methodologies involves efficient sample preparation to isolate the analyte from complex biological matrices, followed by optimized chromatographic separation and highly selective detection by mass spectrometry.
Development and Validation of Sample Preparation Protocols
The initial and most critical step in the bioanalysis of this compound is the effective extraction from biological matrices such as plasma or serum. The goal is to remove interfering endogenous components, like proteins and phospholipids, that can suppress the ion signal in the mass spectrometer and compromise the integrity of the chromatographic system. The two most common approaches are protein precipitation and liquid-liquid extraction.
Protein precipitation (PPT) is a rapid and straightforward sample preparation technique widely used in high-throughput analysis. nih.gov It involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. nih.gov For the analysis of Trazodone and its analogues, various PPT protocols have been successfully validated.
Acetonitrile (B52724) is a frequently employed precipitating agent due to its efficiency in protein removal. researchgate.netnih.govresearchgate.net In one validated method, acetonitrile was added to a serum sample, followed by centrifugation to yield a clear supernatant ready for injection. nih.gov Another approach utilized a combination of acetonitrile and a 10% zinc sulfate (B86663) solution to facilitate protein removal. nih.gov The use of methanol (B129727), or a mixture of methanol and acetonitrile, has also been reported. innovareacademics.innih.gov These methods are validated for their recovery, precision, and accuracy, demonstrating their suitability for quantitative bioanalysis. nih.govinnovareacademics.in Given its structural similarity, these established PPT methods are directly applicable for the extraction of this compound from plasma or serum samples.
Table 1: Examples of Protein Precipitation Protocols for Trazodone Analysis
| Precipitating Agent(s) | Biological Matrix | Key Findings | Reference |
|---|---|---|---|
| Acetonitrile | Serum | Simple, rapid, and convenient microscale procedure with recovery >90%. | nih.gov |
| Acetonitrile & 10% Zinc Sulfate | Serum | Effective precipitation for HPLC analysis. | nih.gov |
| Acetonitrile | Plasma | Generic protein precipitation for LC-MS analysis of multiple antidepressants. | researchgate.net |
| Methanol | Plasma | Used in a validated LC-MS/MS method with Trazodone-d6 as an internal standard. | innovareacademics.in |
Liquid-liquid extraction (LLE) is a more selective sample clean-up technique that partitions the analyte between the aqueous sample and an immiscible organic solvent. nih.govresearchgate.net Optimization of LLE is crucial for achieving high recovery and minimizing matrix effects. Key parameters for optimization include the choice of organic solvent, pH of the aqueous phase, solvent-to-sample ratio, and the potential use of salting-out effects. chromatographyonline.comelementlabsolutions.com
For basic compounds like Trazodone and its derivatives, adjusting the sample to an alkaline pH (typically two pH units above the analyte's pKa) neutralizes the molecule, making it less water-soluble and promoting its transfer into the organic phase. chromatographyonline.comnih.gov The choice of extraction solvent is critical; its polarity should be matched to the analyte to ensure efficient partitioning. chromatographyonline.com For Trazodone analysis, successful LLE has been achieved using solvents such as n-hexane and other organic solvent mixtures. nih.govnih.gov The presence of the hydroxyl group in this compound increases its polarity compared to Trazodone, a factor that must be considered when selecting an optimal extraction solvent.
To enhance recovery, especially for more hydrophilic compounds, salts like sodium sulfate can be added to the aqueous sample to decrease the analyte's solubility (salting-out effect). elementlabsolutions.com Further selectivity can be achieved through back-extraction, where the analyte is transferred from the organic phase into a fresh aqueous phase with a pH adjusted to ionize the compound, leaving neutral interferences behind in the organic layer. elementlabsolutions.com
Table 2: Principles of LLE Optimization
| Parameter | Principle | Rationale for this compound | Reference |
|---|---|---|---|
| pH Adjustment | Adjust aqueous sample pH to >2 units above the analyte's pKa for basic compounds. | Ensures the analyte is in a neutral, hydrophobic form for optimal extraction into the organic phase. | chromatographyonline.comelementlabsolutions.com |
| Solvent Selection | Match the polarity of the extraction solvent to the analyte. | The hydroxyl group increases polarity; solvents like ethyl acetate (B1210297) or a mixture including more polar components may be more effective than nonpolar solvents like hexane. | chromatographyonline.com |
| Solvent/Sample Ratio | An optimized high ratio (e.g., 7:1) can maximize recovery. | Ensures a favorable partition coefficient for driving the analyte into the organic phase. | chromatographyonline.comelementlabsolutions.com |
| Salting Out | Add salts (e.g., sodium sulfate) to the aqueous sample. | Reduces the solubility of the analyte in the aqueous phase, improving extraction efficiency. | elementlabsolutions.com |
Protein Precipitation Techniques for Biological Matrices
Chromatographic Separation Parameters
Following sample extraction, chromatographic separation is performed to resolve the analyte from any remaining endogenous components before it enters the mass spectrometer. For compounds like this compound, reversed-phase liquid chromatography is the standard approach.
The selection of the stationary phase is critical for achieving the desired separation. Reversed-phase columns, which feature a nonpolar stationary phase and a polar mobile phase, are ubiquitously used for the analysis of Trazodone and its metabolites. innovareacademics.inscispace.comajper.com The most common stationary phases are silica (B1680970) particles bonded with alkyl chains, such as C18 (octadecyl) or C8 (octyl). innovareacademics.inscispace.com
C18 columns are highly hydrophobic and offer strong retention for nonpolar compounds, while C8 columns are moderately hydrophobic and can provide different selectivity. researchgate.netinnovareacademics.infrontiersin.org Other stationary phases, such as those with cyano or phenyl functionalities, offer alternative selectivities and have also been used for Trazodone analysis. nih.gov The choice of column depends on the specific separation requirements, including the need to resolve the analyte from its isomers or other metabolites. The increased polarity of this compound compared to Trazodone means it will likely have shorter retention times on these columns under identical conditions.
Table 3: Examples of Stationary Phases Used in Trazodone Analysis
| Column Type | Dimensions | Particle Size | Application | Reference |
|---|---|---|---|---|
| Zorbax Eclipse XDB C8 | 150 x 4.6 mm | 5 µm | Quantification of Trazodone in human plasma. | researchgate.netinnovareacademics.infrontiersin.org |
| Inertsil C8 | 50 x 4.6 mm | 3 µm | Quantification of Trazodone in human plasma. | scispace.com |
| Acquity UPLC BEH Shield RP18 | 50 x 2.1 mm | 1.7 µm | Separation of multiple antidepressants. | researchgate.net |
| Betabasic Cyano | 100 x 2.1 mm | 5 µm | Simultaneous determination of Trazodone and its primary metabolite. | nih.gov |
The mobile phase composition, including the organic solvent, aqueous component, pH, and additives, is tailored to achieve efficient elution and optimal peak shape. The mobile phase for Trazodone analysis typically consists of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer. innovareacademics.inscispace.comejpmr.com
The aqueous portion often contains an additive like ammonium (B1175870) formate, ammonium acetate, or formic acid. researchgate.netinnovareacademics.inscispace.com These additives serve to control the pH and provide a source of protons, which promotes the formation of protonated molecules ([M+H]+) in positive electrospray ionization (ESI) mode, enhancing the MS signal. researchgate.net An acidic pH (e.g., 3.0) is commonly used to ensure that basic analytes like Trazodone and its derivatives are ionized. innovareacademics.infrontiersin.org
Separation can be performed using either an isocratic or a gradient elution strategy. Isocratic elution, where the mobile phase composition remains constant, is simpler and can result in shorter run times, making it suitable for high-throughput applications. innovareacademics.innih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is used for more complex samples to improve the resolution of multiple components with different polarities. researchgate.netnih.gov
Table 4: Examples of Mobile Phase Compositions for Trazodone Analysis
| Organic Phase | Aqueous Phase | Elution Mode | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|
| Methanol (70%) | 2 mM Ammonium Formate, pH 3.0 (30%) | Isocratic | 1.0 | innovareacademics.infrontiersin.org |
| Acetonitrile:Methanol (80:20) [90%] | 2 mM Ammonium Acetate, pH 4.0 (10%) | Isocratic | 0.9 | scispace.com |
| Acetonitrile (90%) | 5 mM Ammonium Formate buffer (10%) | Isocratic | 1.0 | ejpmr.com |
| Acetonitrile | 10 mM Ammonium Formate, pH 3.0 | Gradient | 0.4 | researchgate.net |
Flow Rate and Run Time Optimization
The optimization of flow rate and total chromatographic run time is a critical step in developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The primary goals are to achieve adequate separation of the analyte from matrix interferences, ensure symmetrical peak shapes, and maintain a practical analysis time for sample throughput.
For the analysis of Trazodone and its metabolites, including isotopically labeled standards like this compound, various flow rates and run times have been reported, reflecting the diversity of analytical columns and instrumentation used. Flow rates typically range from 0.3 mL/min to 1.0 mL/min. nih.govinnovareacademics.in For instance, one method for Trazodone determination utilized a flow rate of 0.4 mL/min, researchgate.net while another employed a higher rate of 0.7 mL/min. cuny.edu In a method designed for high throughput, a flow rate of 0.9 mL/min was used with a short run time of 2.0 minutes. scispace.com An even faster method achieved a 2.5-minute run time with a flow rate of 1.0 mL/min. innovareacademics.in
Run time optimization is a balance between achieving baseline separation and maximizing sample throughput. Short run times are often desired in clinical and forensic toxicology to analyze a large number of samples efficiently. oup.com Methods for antidepressant screening have reported run times varying from as short as 2.5 minutes to longer times of 10 to 25 minutes, depending on the complexity of the sample and the number of analytes being monitored. nih.govnih.govmdpi.com For example, a rapid screening method for 64 novel psychoactive substances was achieved within a 10-minute run time. nih.gov Conversely, a comprehensive analysis of pharmaceuticals in wastewater required a 25-minute run to ensure adequate separation. mdpi.com The optimization process often involves adjusting the gradient elution profile in conjunction with the flow rate to resolve the target analyte from other compounds, such as the parent drug Trazodone and its other metabolites. nih.gov
| Parameter | Optimized Range | Common Values | Source |
| Flow Rate | 0.3 - 1.0 mL/min | 0.4, 0.5, 0.7, 0.9, 1.0 mL/min | nih.govinnovareacademics.inresearchgate.netcuny.eduscispace.com |
| Run Time | 2.0 - 25 min | 2.5, 8, 9, 10, 14, 25 min | scispace.comoup.comnih.govmdpi.comnih.govnih.gov |
Mass Spectrometric Detection Settings
Mass spectrometric parameters must be meticulously optimized to ensure the sensitive and selective detection of this compound. This involves selecting the appropriate ionization mode and fine-tuning the parameters for fragmentation and detection.
Electrospray Ionization (ESI) Mode Selection (Positive/Negative)
For the analysis of Trazodone and its metabolites, positive electrospray ionization (ESI+) is overwhelmingly the mode of choice. nih.govmdpi.com This is because these compounds contain nitrogenous moieties, specifically amine groups within the piperazine (B1678402) ring, which are readily protonated to form positive ions [M+H]+ in the ESI source. mdpi.com The resulting protonated molecules are stable and produce a strong signal. While some multi-analyte methods may use both positive and negative modes to cover a wide range of compounds, oup.com methods specifically targeting antidepressants like Trazodone consistently rely on the ESI positive mode for optimal sensitivity and detection. innovareacademics.inresearchgate.netscispace.comnih.gov
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. nih.gov It involves monitoring a specific precursor-to-product ion transition. For this compound, the precursor ion would be its protonated molecule, [M+H]+. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection.
While specific transitions for this compound are not extensively published, they can be predicted based on the known transitions for Trazodone and Trazodone-d6. Trazodone (C19H22ClN5O) has a monoisotopic mass that results in a precursor ion of m/z 372.2. scispace.comnih.gov Trazodone-d6 (C19H16D6ClN5O) has a precursor ion of m/z 378.2. innovareacademics.ininnovareacademics.in The addition of a hydroxyl group (-OH) to form 4'-Hydroxy Trazodone increases the mass by approximately 16 Da. Therefore, the precursor ion for this compound would be approximately m/z 394.2.
The most common product ion for Trazodone results from the cleavage of the propyl-piperazine bond, yielding a fragment of m/z 176.1. innovareacademics.inscispace.comnih.gov This fragmentation pattern is expected to be conserved for its hydroxylated and deuterated analogue. Optimization involves infusing a standard solution of the analyte and adjusting MS parameters to find the most intense and stable precursor and product ions. Typically, two transitions are monitored per analyte for confident identification and quantification (a quantifier and a qualifier ion). cuny.edumdpi.com
Table of Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Trazodone | 372.2 | 176.2 | 148.1 |
| Trazodone-d6 | 378.2 | 182.1 | Not specified |
| This compound (Predicted) | ~394.2 | ~182.1 | (Requires experimental determination) |
Note: The exact m/z values require experimental confirmation.
Collision-Induced Dissociation (CID) and Collision Energy Profiling
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the process used in tandem mass spectrometry to fragment precursor ions. wikipedia.org In the collision cell of the mass spectrometer, precursor ions collide with an inert gas (like argon or nitrogen), converting some of their kinetic energy into internal energy, which causes the ions to fragment. wikipedia.orgnih.gov
The amount of kinetic energy used for these collisions is controlled by the collision energy (CE) setting. Collision energy is a critical parameter that must be optimized for each specific MRM transition to maximize the production of the desired product ion, thereby maximizing sensitivity. mdpi.com This optimization is performed by systematically varying the CE voltage and monitoring the intensity of the product ion. For Trazodone, with a precursor of m/z 372.2 and a product of m/z 176.0, a collision energy of 65 V has been reported as optimal in one method. scispace.com In another study, a CE of 40 eV was used. nih.gov This profiling ensures that the fragmentation is efficient and reproducible, which is essential for accurate quantification and structural confirmation. The optimal CE for this compound would need to be determined experimentally but would likely be in a similar range to that of Trazodone.
Performance Evaluation of LC-MS/MS Methods
Once an LC-MS/MS method is developed, it must be validated to ensure it is fit for its intended purpose. This involves evaluating several performance characteristics.
Assessment of Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov In LC-MS/MS, high selectivity is achieved through the combination of chromatographic separation and mass spectrometric detection using MRM.
To assess selectivity, blank matrix samples (e.g., plasma, urine, or hair from multiple sources) are analyzed to ensure that no endogenous components co-elute and produce a signal at the MRM transition of this compound or its internal standard. nih.gov The absence of any interfering peaks at the retention time of the analyte in these blank samples demonstrates the method's specificity. oup.comnih.gov The acceptance criterion is typically that any response from an interfering peak should be less than 20% of the response of the lower limit of quantification (LLOQ). This ensures that the measurements are not biased by matrix effects and that the method can be reliably applied to authentic samples. nih.gov
Determination of Linearity and Quantification Limits
The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the response of the analytical instrument. For the quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. While specific linearity data for this compound as an analyte is not extensively published, the validation of methods for its parent compound, Trazodone, provides valuable insights.
In typical bioanalytical assays, Trazodone demonstrates excellent linearity over a wide concentration range. For instance, a validated LC-MS/MS method for Trazodone in human plasma showed linearity from 5.203 ng/mL to 3025.166 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99. innovareacademics.ininnovareacademics.in Another study established a linear dynamic range of 10.0-3000.0 ng/mL for Trazodone. researchgate.net For the simultaneous determination of multiple antidepressants, a linearity range of 2-2000 ng/mL has been validated for Trazodone. nih.gov It is reasonable to expect that a method for this compound would exhibit a comparable linear range, which is essential for its use as an internal standard to accurately quantify the unlabeled metabolite.
The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For Trazodone, LLOQs are typically in the low ng/mL range. One method reported an LLOQ of 5 ng/mL in human plasma. innovareacademics.ininnovareacademics.in Another study achieved a limit of quantification of 5.2 ng/mL. frontiersin.org A highly sensitive method reported an LLOQ of 10.001 ng/ml for Trazodone in human plasma. scispace.com The limit of detection (LOD), the lowest concentration of an analyte that can be reliably detected, has been reported to be as low as 0.656 ng/mL for Trazodone. innovareacademics.in
Table 1: Linearity and Quantification Limits for Trazodone (as a proxy for this compound)
| Parameter | Reported Range/Value | Reference(s) |
| Linearity Range | 5.203 - 3025.166 ng/mL | innovareacademics.ininnovareacademics.in |
| 10.0 - 3000.0 ng/mL | researchgate.net | |
| 2 - 2000 ng/mL | nih.gov | |
| 25.2640 - 352.3060 ng/mL | ejpmr.com | |
| Correlation Coefficient (r²) | > 0.99 | innovareacademics.ininnovareacademics.in |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | innovareacademics.ininnovareacademics.in |
| 5.2 ng/mL | frontiersin.org | |
| 10.001 ng/mL | scispace.com | |
| Limit of Detection (LOD) | 0.656 ng/mL | innovareacademics.in |
Evaluation of Precision and Accuracy
Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates the closeness of a measured value to the true value. These parameters are crucial for the reliability of a bioanalytical method. For Trazodone, intra- and inter-day precision and accuracy have been thoroughly validated in several studies.
In one LC-MS/MS method, the intra-day precision (expressed as the coefficient of variation, %CV) for Trazodone ranged from 0.4% to 5.7%, and the inter-day precision ranged from 1.0% to 6.5%. innovareacademics.in Another study reported intra-batch and inter-batch precision (%CV) to be ≤8.4% for both Trazodone and its primary metabolite. researchgate.net A separate validation demonstrated an intra-assay variation between 0.98% and 2.97% and an inter-assay variation between 1.06% and 3.54%. The accuracy of these methods is typically within ±15% of the nominal concentration, which is the standard acceptance criterion in bioanalytical method validation. who.int For instance, one study reported accuracy ranging from 97.3% to 102.1% for the back-calculated concentrations of the standard curve points. innovareacademics.in Another study showed inter-day accuracy from 100.2% to 102.9%. frontiersin.org
Table 2: Precision and Accuracy Data for Trazodone (as a proxy for this compound)
| Parameter | Reported Value (%CV or % Accuracy) | Reference(s) |
| Intra-day Precision (%CV) | 0.4 - 5.7 | innovareacademics.in |
| 2.2 - 7.2 | scispace.com | |
| Inter-day Precision (%CV) | 1.0 - 6.5 | innovareacademics.in |
| 1.8 - 10.5 | scispace.com | |
| 2.0 - 7.7 | frontiersin.org | |
| Intra-day Accuracy | 91.5 - 104.3% | scispace.com |
| Inter-day Accuracy | 89.6 - 105.8% | scispace.com |
| 100.2 - 102.9% | frontiersin.org |
Analysis of Matrix Effects and Recovery Rates
The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the biological matrix. It is a significant consideration in LC-MS/MS bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. mrctcenter.org
Studies on Trazodone have shown that with appropriate sample preparation and chromatographic separation, matrix effects can be minimized. One study concluded that no significant ion suppression or enhancement was observed, with the coefficient of variation for the internal standard-normalized matrix factor being 0.9% for high-quality control and 3.1% for low-quality control samples. innovareacademics.ininnovareacademics.in Another recent study from 2025 also reported no matrix interference for Trazodone analysis in human plasma. nih.gov
Recovery is the efficiency of the extraction procedure in recovering the analyte from the biological matrix. For Trazodone, mean recovery rates are generally high and consistent. One method reported a mean recovery of 88% for the drug. innovareacademics.ininnovareacademics.in Another study showed extraction recoveries of 36.1% to 40.8% for Trazodone at different concentration levels, with the recovery of the internal standard (Trazodone-d6) being 70.3%. innovareacademics.inscispace.com A different method reported batch recovery percentages of 85.04% for Trazodone and 82.38% for Trazodone-d6. ejpmr.com
Table 3: Matrix Effect and Recovery Data for Trazodone and Trazodone-d6 (as a proxy for this compound)
| Parameter | Reported Value | Reference(s) |
| Matrix Effect (IS-normalized) | %CV: 0.9 - 3.1 | innovareacademics.ininnovareacademics.in |
| No significant interference | nih.gov | |
| Recovery (Trazodone) | 88% | innovareacademics.ininnovareacademics.in |
| 36.1 - 40.8% | scispace.com | |
| 85.04% | ejpmr.com | |
| Recovery (Trazodone-d6) | 70.3% | innovareacademics.in |
| 82.38% | ejpmr.com |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
While LC-MS/MS is more commonly used for the analysis of Trazodone and its metabolites due to its applicability to a wider range of compounds without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed. For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes.
A GC-MS method for the determination of Trazodone and a deuterated analogue ([2H4] Trazodone) in plasma has been developed. nih.gov This method involved a double extraction procedure and analysis by electron-impact selected-ion monitoring mass spectrometry. The ions monitored were m/z 231 for Trazodone and m/z 235 for [2H4] Trazodone. nih.gov The fragmentation patterns of deuterated derivatives in GC-MS are crucial for their identification and quantification. Isotopic labeling with deuterium (B1214612) can be used to elucidate fragmentation pathways by observing the mass shifts in the fragment ions. fu-berlin.de For instance, the use of deuterated derivatization reagents can help in characterizing fragment ions containing the derivatizing group. fu-berlin.de
Although specific GC-MS methods for this compound are not detailed in the available literature, the principles applied to other deuterated Trazodone analogues would be applicable. The analysis would involve monitoring specific ions corresponding to the deuterated hydroxy metabolite and its fragments.
Role of Other Spectroscopic Methods (e.g., NMR, IR) in Isotopic Enrichment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of molecules, including the confirmation of isotopic labeling.
IR Spectroscopy is used to identify the functional groups present in a molecule. The substitution of hydrogen with deuterium can cause a noticeable shift in the vibrational frequencies of the corresponding bonds. For example, the C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). This shift can be used to confirm the presence of deuterium in the molecule. cdnsciencepub.com The IR spectrum of this compound would be expected to show these characteristic C-D stretching bands, in addition to the bands corresponding to other functional groups like the hydroxyl (-OH), carbonyl (C=O), and aromatic rings. nih.gov
The isotopic enrichment, which is the percentage of the labeled isotope at a specific position, can also be assessed using mass spectrometry and NMR. High-resolution mass spectrometry (HRMS) can be used to determine the isotopic distribution of the molecule, from which the isotopic purity can be calculated. researchgate.net
Applications of 4 Hydroxy Trazodone D6 As an Internal Standard in Bioanalytical Research
Principles of Stable Isotope Internal Standard Utilization in Quantitative Analysis
The core principle behind using a stable isotope-labeled internal standard like 4'-Hydroxy Trazodone-d6 in quantitative analysis is isotope dilution mass spectrometry (IDMS). nih.gov In this approach, a known quantity of the SIL-IS is added to a biological sample (e.g., plasma, urine) at the very beginning of the analytical process. lgcstandards.com The SIL-IS is chemically identical to the analyte of interest, in this case, 4'-Hydroxy Trazodone (B27368), but is distinguishable by its higher mass due to the replacement of six hydrogen atoms with deuterium (B1214612). musechem.comclearsynth.com
Because the SIL-IS and the analyte are chemically identical, they exhibit nearly the same behavior during every stage of sample handling and analysis. This includes extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer source. lgcstandards.combioanalysis-zone.com Any physical loss of the analyte during sample preparation, such as through incomplete extraction or adsorption to surfaces, will be mirrored by a proportional loss of the SIL-IS. nih.govmusechem.com Similarly, any variations in instrument response will affect both the analyte and the internal standard equally. nih.gov
By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of internal standard, analysts can accurately calculate the concentration of the analyte in the original sample. wuxiapptec.com This ratio remains constant despite variations in sample volume or signal intensity, thus correcting for potential errors and significantly enhancing the accuracy and reliability of the quantification. nih.govannlabmed.org
Benefits of Deuteration for Mitigating Analytical Variability
The use of deuterated internal standards such as this compound is a preferred strategy in modern bioanalytical chemistry, especially for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comscispace.com The introduction of deuterium atoms provides a mass shift that allows the mass spectrometer to differentiate the internal standard from the analyte, while preserving the physicochemical properties necessary for it to track the analyte's behavior. clearsynth.com
Compensation for Matrix Effects and Ion Suppression/Enhancement
Biological samples are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. lgcstandards.com During LC-MS/MS analysis, these co-eluting components can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal. wuxiapptec.comresolvemass.ca This phenomenon, known as the matrix effect, is a major source of analytical variability and inaccuracy. musechem.com
A key advantage of using a deuterated internal standard is its ability to effectively compensate for these matrix effects. clearsynth.comresolvemass.ca Since this compound has virtually identical chemical and physical properties to 4'-Hydroxy Trazodone, it co-elutes during chromatography. Consequently, both compounds experience the same degree of ion suppression or enhancement from the sample matrix. nih.gov While the absolute signal intensity of both compounds may fluctuate between samples, their ratio remains stable, allowing for accurate quantification even in the presence of significant matrix effects. annlabmed.orgnih.gov Studies on the parent compound, Trazodone, using Trazodone-d6 as an internal standard have demonstrated that no significant ion suppression or enhancement was observed, with the coefficient of variation for the IS-normalized matrix factor being below 3.1% across ten different plasma lots. innovareacademics.in
Improvement of Assay Accuracy and Reproducibility
The use of a SIL-IS is considered the gold standard in quantitative LC-MS/MS, providing highly reliable results. researchgate.net Validation studies for methods using deuterated standards consistently demonstrate high levels of accuracy and precision. For example, a validated method for Trazodone using Trazodone-d6 showed intra- and inter-batch precision (%CV) to be less than or equal to 8.4% and accuracy within acceptable limits. researchgate.net
| Parameter | Low QC (LQC) | Medium QC (MQC) | High QC (HQC) |
| Nominal Concentration (ng/mL) | 15.0 | 1500.0 | 2400.0 |
| Mean Measured Concentration (ng/mL) | 14.8 | 1515.0 | 2430.0 |
| Accuracy (%) | 98.7 | 101.0 | 101.3 |
| Precision (%CV) | 5.5 | 4.2 | 3.8 |
| This table presents representative data from a validation study for an analyte using its deuterated internal standard, illustrating the high accuracy and precision achievable. Data is conceptual and based on typical performance characteristics reported in literature such as references researchgate.netnih.gov. |
Methodological Frameworks for Incorporating this compound in Bioanalytical Assays
The integration of this compound into a bioanalytical method follows a structured workflow. A validated LC-MS/MS method for the quantification of Trazodone using Trazodone-d6 provides a relevant framework. innovareacademics.innih.govinnovareacademics.in
Internal Standard Spiking : The process begins with the precise addition of a known, fixed concentration of this compound solution to all samples, including calibration standards, quality control samples (QCs), and unknown study samples. lgcstandards.com
Sample Preparation : The spiked samples undergo an extraction procedure to isolate the analyte and internal standard from the bulk of the biological matrix. A common and efficient technique is protein precipitation, where an organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. innovareacademics.innih.govinnovareacademics.in Another approach is liquid-liquid extraction. researchgate.net
Chromatographic Separation : The resulting supernatant is injected into a liquid chromatography system, typically a reversed-phase column (e.g., C8 or C18). innovareacademics.infrontiersin.org A mobile phase, often a mixture of an organic solvent and an aqueous buffer, is used to separate the analyte and internal standard from other remaining components. innovareacademics.infrontiersin.org The goal is to ensure that the analyte and SIL-IS co-elute.
Mass Spectrometric Detection : The column effluent is directed into a tandem mass spectrometer, usually operating in the positive electrospray ionization (ESI) mode. innovareacademics.ininnovareacademics.in Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. nih.govinnovareacademics.in Specific precursor-to-product ion transitions are monitored for both 4'-Hydroxy Trazodone and its -d6 internal standard. For the related compounds Trazodone and Trazodone-d6, the monitored transitions are m/z 372.0 → 176.1 and m/z 378.2 → 182.1, respectively. innovareacademics.ininnovareacademics.in Similar specific transitions would be developed for 4'-Hydroxy Trazodone and its deuterated analog.
Quantification : The peak areas of the analyte and the internal standard are measured from the resulting chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. The concentration of 4'-Hydroxy Trazodone in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve. nih.gov
Cross-Laboratory Method Transferability and Robustness Studies
Method robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters, while transferability refers to the ability to reproduce the method in different laboratories. The use of a stable isotope-labeled internal standard like this compound is a cornerstone for developing robust and transferable bioanalytical methods. clearsynth.comresearchgate.netresolvemass.ca
Because the internal standard co-elutes and behaves identically to the analyte, it can compensate for minor variations in experimental conditions that might occur during method transfer, such as differences in instrument performance, column batches, or mobile phase preparation. texilajournal.com This ensures that the analytical results remain consistent and reliable across different sites and over extended periods.
Mechanistic Investigations of Trazodone Metabolism Utilizing Deuterated Analogues
In Vitro Metabolic Studies of Trazodone (B27368) and Formation of 4'-Hydroxy Trazodone
The biotransformation of trazodone is extensive, with in vitro studies using human liver microsomes being instrumental in identifying the key metabolic routes. pharmgkb.org One of the main initial metabolic steps is the hydroxylation of the 3-chlorophenyl ring to produce 4'-hydroxy trazodone. researchgate.nettandfonline.com Another primary pathway is the N-dealkylation of the propyl side chain, which results in the formation of a major active metabolite, m-chlorophenylpiperazine (mCPP). pharmgkb.orgnih.govnih.gov
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of trazodone. upol.cznih.gov In vitro experiments utilizing human liver microsomes and cDNA-expressed human CYP enzymes have pinpointed the specific isoforms responsible for trazodone's biotransformation.
CYP3A4 has been identified as the principal enzyme mediating the metabolism of trazodone. pharmgkb.orgnih.gov It is heavily involved in the formation of the active metabolite mCPP. nih.govnih.gov Furthermore, research indicates that the aromatic hydroxylation of trazodone's 3-chlorophenylpiperazine ring to yield 4'-hydroxy trazodone is also mediated by CYP3A4. researchgate.net Studies have demonstrated that the formation of mCPP from trazodone in human liver microsomes shows a Michaelis-Menten constant (Kₘ) of approximately 163-180 µmol/L, and this reaction is potently inhibited by the specific CYP3A4 inhibitor, ketoconazole. nih.govnih.gov
While CYP3A4 is the major player, other isoforms contribute to the metabolic cascade. CYP2D6 appears to play a minor role in the metabolism of the parent trazodone compound but is significantly involved in the subsequent metabolism of its active metabolite, mCPP. pharmgkb.orgnih.gov Specifically, CYP2D6 is responsible for the 4'-hydroxylation of mCPP to p-hydroxy-mCPP. pharmgkb.orgnih.gov There is also evidence suggesting that CYP1A2 may be involved in trazodone metabolism, although its role is less defined than that of CYP3A4 and CYP2D6. wikipedia.org
Table 1: Key Cytochrome P450 Isozymes in Trazodone Metabolism
| Enzyme | Role in Trazodone Metabolism | Key Findings | Citations |
| CYP3A4 | Major Pathway: Catalyzes N-dealkylation to mCPP and aromatic hydroxylation to 4'-hydroxy trazodone. | Identified as the primary isoform for trazodone biotransformation in human liver microsomes. pharmgkb.orgnih.gov | pharmgkb.orgresearchgate.netnih.govnih.govnih.govwikipedia.org |
| CYP2D6 | Minor Pathway: Primarily metabolizes the active metabolite mCPP to p-hydroxy-mCPP. | Plays a significant role in the clearance of mCPP. pharmgkb.orgnih.gov | pharmgkb.orgnih.govnih.govwikipedia.org |
| CYP1A2 | Minor/Potential Pathway: Contributes to trazodone metabolism. | Mentioned as a potentially involved enzyme, but its specific contribution is less characterized. | wikipedia.org |
Following the initial oxidative reactions by CYP enzymes (Phase I metabolism), the resulting metabolites, including 4'-hydroxy trazodone, are often targeted by Phase II conjugating enzymes. nih.gov These enzymes increase the water solubility of the metabolites, facilitating their excretion from the body. Studies in rats have identified that a major metabolite of trazodone found in bile and urine is the glucuronide conjugate of hydroxylated trazodone. tandfonline.comtandfonline.com This suggests that UDP-glucuronosyltransferases (UGTs) are key enzymes in the secondary metabolism of 4'-hydroxy trazodone. Similarly, the metabolite p-hydroxy-mCPP undergoes rapid conjugation to both glucuronide and sulfate (B86663) forms, indicating the involvement of both UGTs and sulfotransferases (SULTs). pharmgkb.org
Role of Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2D6) in Hydroxylation Pathways
Exploration of Isotopic Effects on Metabolic Rates and Pathways
Deuterated analogues of drugs, such as 4'-Hydroxy Trazodone-d6, are invaluable tools in metabolic research. evitachem.com The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing the rate of reactions where C-H bond cleavage is the rate-determining step.
However, studies investigating this effect for trazodone have yielded specific results. A comparative bioavailability study in healthy subjects used a stable isotope-labeled standard, D4-trazodone. nih.gov The research found that the pharmacokinetic profiles of the non-labeled trazodone and D4-trazodone were identical. nih.gov This indicates the absence of a significant metabolic isotope effect for this particular deuterated analogue, validating its use as an internal standard for accurate quantification in bioavailability and pharmacokinetic studies without concern that the labeling itself alters the drug's disposition. nih.gov While deuteration can be strategically employed to modify metabolic profiles, in this instance, its primary utility lies in its role as a tracer for precise measurement in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govmedchemexpress.com
Table 2: Isotopic Effect Study on Deuterated Trazodone
| Study Parameter | Deuterated Analogue | Key Finding | Implication | Citation |
| Comparative Bioavailability | Trazodone-d4 | Pharmacokinetics of trazodone and D4-trazodone were identical. | No significant kinetic isotope effect was observed, confirming its suitability as a stable isotope-labeled standard. | nih.gov |
Enzymology of 4'-Hydroxy Trazodone and its Subsequent Biotransformations (e.g., Conjugation)
Once 4'-hydroxy trazodone is formed via CYP3A4-mediated hydroxylation, it becomes a substrate for further enzymatic reactions. The primary pathway for its clearance is through Phase II conjugation. The addition of a glucuronic acid moiety by UGT enzymes is a major biotransformation route, leading to the formation of 4'-hydroxy trazodone glucuronide. tandfonline.comtandfonline.com This process significantly increases the hydrophilicity of the molecule, preparing it for renal or biliary excretion. nih.gov
In addition to conjugation, research has uncovered a bioactivation pathway for hydroxylated trazodone metabolites. Studies in human liver microsomes have shown that 4'-hydroxy trazodone can be further oxidized, a reaction also mediated by CYP3A4, to form a reactive quinone-imine intermediate. researchgate.net Such electrophilic metabolites have the potential to form covalent bonds with cellular macromolecules, a mechanism sometimes associated with drug-induced toxicity. researchgate.netnih.gov The formation of these reactive species can be investigated by trapping them with nucleophiles like glutathione (B108866) (GSH), leading to the detection of GSH-adducts in vitro. nih.gov
Research into 4'-Hydroxy Trazodone Interactions with Drug Transporters (e.g., OAT1, OAT3)
Beyond metabolic enzymes, drug transporters play a crucial role in drug disposition by controlling their movement into and out of cells. The organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) are expressed on the basolateral membrane of renal proximal tubule cells and are critical for the secretion of a wide range of drugs and their metabolites from the blood into the urine. nih.govresearchgate.net
Research has specifically investigated the interaction of trazodone metabolites with these transporters. Studies using human embryonic kidney (HEK293) cells stably expressing these transporters have identified 4'-hydroxy trazodone as a potent and selective inhibitor of OAT3. nih.govcaymanchem.com It exhibits a strong inhibitory constant (Ki) for OAT3, while showing minimal interaction with OAT1 at comparable concentrations. nih.govcaymanchem.commedchemexpress.com This inhibition of OAT3 by a major metabolite of trazodone suggests a potential for drug-drug interactions. If a patient is taking trazodone concurrently with another medication that is a substrate for OAT3, the accumulation of 4'-hydroxy trazodone could inhibit the renal clearance of the co-administered drug, potentially leading to increased plasma concentrations and associated effects. nih.govmdpi.com
Table 3: Interaction of 4'-Hydroxy Trazodone with Organic Anion Transporters
| Transporter | Interaction Type | Inhibitory Constant (Ki) | Significance | Citations |
| OAT1 (SLC22A6) | Weak Inhibition | >200 µM | Considered selective for OAT3 over OAT1. | nih.govcaymanchem.commedchemexpress.combiomol.comanjiechem.com |
| OAT3 (SLC22A8) | Potent Inhibition | 16.9 µM | Potential for drug-drug interactions by inhibiting the renal clearance of OAT3 substrates. | nih.govcaymanchem.commedchemexpress.combiomol.comanjiechem.commedchemexpress.com |
Methodological Contributions of 4 Hydroxy Trazodone D6 to Preclinical Pharmacokinetic Research
Design and Execution of Animal Model Pharmacokinetic Studies Employing Labeled Metabolites
In preclinical pharmacokinetic studies, understanding the behavior of not only the parent drug but also its major metabolites is crucial, as metabolites can contribute to both the therapeutic effect and potential toxicity of a drug. The design of animal model studies to investigate the pharmacokinetics of trazodone (B27368) is significantly enhanced by the use of labeled metabolites like 4'-Hydroxy Trazodone-d6.
The typical design of such a study involves the administration of trazodone to an animal model, such as Sprague-Dawley rats, followed by the collection of biological samples (e.g., blood, plasma, urine, and tissues) at various time points. nih.gov The concentration of both trazodone and its primary metabolite, 4'-hydroxy trazodone, are then quantified in these samples. The critical methodological contribution of this compound in this context is its use as an internal standard (IS) during the bioanalytical phase.
By adding a known quantity of this compound to each biological sample prior to extraction and analysis, researchers can accurately correct for any variability or loss of the analyte (the non-labeled 4'-hydroxy trazodone) during sample processing. The deuterated standard co-elutes with the natural metabolite in chromatographic systems but is distinguished by its higher mass in a mass spectrometer. This ensures that the quantification of the metabolite is highly accurate and precise, which is fundamental for the reliable calculation of key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters Determined in Preclinical Studies
| Parameter | Description | Importance in Preclinical Research |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug or metabolite. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug or metabolite over time. |
| t1/2 | Elimination half-life | Describes the time it takes for the plasma concentration to decrease by half. |
| CL | Clearance | Measures the volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
Tracer Applications in Understanding Drug Disposition and Excretion Profiles
Stable isotope-labeled compounds are powerful tracers for elucidating complex metabolic pathways and drug disposition profiles. nih.gov this compound can be employed as a tracer in sophisticated preclinical studies to differentiate between a pre-formed metabolite and one that is generated in vivo from the parent drug.
In a typical tracer study, a technique known as the "cassette-dosing" or "cocktail" approach might be adapted. An animal model could be co-administered a dose of the parent drug, trazodone, along with a microdose of this compound. By analyzing the subsequent plasma concentration-time profiles of both the non-labeled 4'-hydroxy trazodone (formed from the metabolism of trazodone) and the administered this compound, researchers can gain valuable insights into the formation and elimination kinetics of the metabolite.
Analytical Methodologies for Bioavailability and Bioequivalence Research in Non-Clinical Settings
While bioavailability (BA) and bioequivalence (BE) studies are most commonly associated with clinical trials, non-clinical BA/BE studies are also important, for instance, when evaluating a new formulation intended for preclinical use. nih.govnih.gov The accuracy of these studies hinges on the robustness of the analytical methodology used to quantify the drug and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies to ensure data quality. nih.gov
This compound serves as an ideal internal standard for the quantification of 4'-hydroxy trazodone in preclinical BA/BE studies for several reasons:
Similar Physicochemical Properties: It has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the non-labeled analyte. medchemexpress.com
Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
This ensures that any sample-to-sample variations in extraction efficiency or matrix effects (signal suppression or enhancement from other components in the biological sample) are effectively normalized, leading to highly accurate and precise results. researchgate.net
Table 2: Illustrative LC-MS/MS Parameters for the Quantification of 4'-Hydroxy Trazodone
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |
| 4'-Hydroxy Trazodone | 388.9 | Hypothetical fragment | Analyte |
| This compound | 394.9 | Hypothetical fragment | Internal Standard |
The use of this compound in the analytical method provides the high level of confidence in the data that is required to make informed decisions about formulation performance in a preclinical setting.
Methodological Advancements in Pharmacokinetic Modeling Through Stable Isotope Tracing
Pharmacokinetic (PK) modeling is a powerful tool used to simulate and predict the ADME properties of a drug. The quality of a PK model is directly dependent on the quality of the data used to build it. By providing highly accurate and precise concentration-time data for both the parent drug and its key metabolites, the use of stable isotope-labeled standards like this compound contributes significantly to the development of more robust and predictive PK models.
The use of this compound as a tracer, as described in section 6.2, can provide data that is particularly valuable for developing sophisticated parent-metabolite PK models. These models can describe not only the absorption and elimination of the parent drug and metabolite but also the rate of conversion of the parent to the metabolite. This allows for a more mechanistic understanding of the drug's disposition and can be used to:
Predict the impact of genetic polymorphisms in drug-metabolizing enzymes on metabolite exposure.
Simulate the effect of drug-drug interactions that may inhibit or induce the metabolism of trazodone.
Extrapolate pharmacokinetic profiles from animal models to humans (physiologically based pharmacokinetic modeling, PBPK).
By enabling the generation of rich datasets that characterize the formation and disposition of key metabolites, this compound facilitates the construction of more comprehensive and mechanistically informative PK models, ultimately advancing the ability to predict a drug's behavior in different scenarios.
Future Research Trajectories and Innovations Involving 4 Hydroxy Trazodone D6
Development of Next-Generation Deuteration Technologies
The synthesis of deuterated compounds such as 4'-Hydroxy Trazodone-d6 is foundational to its application in research. The evolution of deuteration technologies is moving towards more efficient, selective, and environmentally sustainable methods.
Next-generation deuteration technologies are departing from traditional, often harsh, batch-type processes. Innovations such as Hydrogen Isotope Exchange (HIE) are becoming more prominent. acs.orgmusechem.com HIE allows for the introduction of deuterium (B1214612) into a molecule at a late stage of synthesis, which is a significant advantage. acs.org This approach minimizes the need for lengthy, de novo synthesis of labeled compounds.
Photocatalytic deuterium addition represents another frontier, offering mild reaction conditions that preserve sensitive functional groups within complex molecules. assumption.edu Furthermore, the development of flow synthesis systems for deuteration is a significant step forward. bionauts.jp These systems can operate at ambient temperature and pressure, often using deuterated water (D₂O) as a reusable and cost-effective deuterium source, which also reduces the production of chemical waste. bionauts.jp Companies are now developing dedicated "Deuterium Chemical Labeling (DCL™)" platforms that provide a toolkit for selective and high-precision deuteration under mild conditions. These advanced methods are poised to make the synthesis of compounds like this compound more efficient and accessible for research.
Integration of this compound Analysis with High-Throughput Bioanalytical Platforms
The utility of this compound as an internal standard is significantly amplified when integrated with high-throughput bioanalytical platforms. Modern drug discovery and development generate a large volume of samples that require rapid and reliable analysis. nih.gov
The combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with automated sample preparation systems is a key trend. lcms.czresearchgate.net Fully automated platforms can handle the entire workflow from sample dispensing and preparation to injection into the LC-MS/MS system, significantly increasing throughput. lcms.cz For instance, a published method for the simultaneous determination of trazodone (B27368) and its primary metabolite, m-chlorophenylpiperazine (mCPP), in human plasma highlights the high-throughput capabilities of LC-MS/MS. nih.gov
Innovations in sample preparation, such as micro-elution solid-phase extraction (SPE) , are also crucial. chromatographyonline.com These techniques require smaller sample volumes and reduce solvent use, making them more efficient and cost-effective for large-scale studies. chromatographyonline.com The integration of this compound into these automated and miniaturized workflows allows for more rapid and robust pharmacokinetic and metabolic profiling in preclinical and clinical studies. The development of such high-throughput methods is essential for bioequivalence studies and therapeutic drug monitoring. nih.gov
Advanced Approaches for Investigating Undiscovered Metabolic Pathways of Trazodone and its Analogues
While the primary metabolic pathways of Trazodone are known, the use of isotopically labeled compounds like this compound can help to uncover previously unidentified or minor metabolic routes. rivistadipsichiatria.itdrugbank.com The detection of novel reactive metabolites is a critical area of research, as these species can be implicated in drug-induced toxicity. nih.gov
Advanced techniques using LC-MS/MS in combination with trapping agents , such as glutathione (B108866), have been employed to identify new reactive metabolites of Trazodone. nih.govresearchgate.net These studies have provided evidence for the formation of previously unknown quinone imine intermediates. nih.govresearchgate.net The use of a deuterated standard like this compound in such investigations is invaluable for accurate quantification and structural elucidation of these novel metabolites.
Furthermore, stable isotope labeling can be used to trace the metabolic fate of a drug in complex biological systems. nih.gov By comparing the metabolic profile of the parent drug with its deuterated analogue, researchers can gain insights into the kinetic isotope effect on different metabolic pathways, potentially revealing shifts in metabolism or "metabolic switching." nih.gov This approach, facilitated by the use of this compound, can provide a more comprehensive understanding of the biotransformation of Trazodone and its analogues.
Computational Chemistry and In Silico Modeling for Predicting Deuterium Effects on Metabolite Behavior
Computational chemistry and in silico modeling are increasingly powerful tools for predicting the effects of deuteration on the behavior of drug metabolites, even before synthesis. These methods can guide the design of deuterated compounds and help to interpret experimental findings.
Quantum mechanical methods , such as Density Functional Theory (DFT) and ab initio calculations, can be used to predict the Kinetic Isotope Effect (KIE) . mdpi.comacs.org The KIE is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. informaticsjournals.co.in By modeling the transition states of metabolic reactions, researchers can predict how the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, will affect the rate of metabolism at a specific site. informaticsjournals.co.inprinceton.edu
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 4'-Hydroxy Trazodone-d6 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs like this compound are ideal internal standards to correct for matrix effects and ionization variability . For plasma samples, use protein precipitation with acetonitrile (1:3 v/v), followed by reverse-phase chromatography (C18 column) and electrospray ionization in positive mode. Calibration curves should span 1–500 ng/mL, with precision (CV <15%) and accuracy (85–115%) validated per FDA guidelines.
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store lyophilized this compound at -20°C in a desiccator to prevent hydrolysis. For stock solutions in DMSO, aliquot and freeze at -80°C (≤6 months stability). Avoid repeated freeze-thaw cycles. Stability under experimental conditions (e.g., room temperature in PBS) should be confirmed via LC-MS/MS at 0, 6, 12, and 24 hours .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported metabolic stability of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., human liver microsomes vs. recombinant CYP3A4) or incubation conditions (e.g., NADPH concentration). Standardize protocols using pooled human liver microsomes (0.5 mg/mL protein) and 1 mM NADPH. Include control reactions with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). For conflicting data, validate via parallel experiments with isotopically labeled tracers and kinetic modeling of intrinsic clearance .
Q. How can synthesis yield of this compound be improved for isotopic labeling studies?
- Methodological Answer : Traditional chemical synthesis faces challenges in regioselective deuteration. A biocatalytic approach using recombinant enzymes (e.g., cytochrome P450 isoforms) with co-factor regeneration systems (e.g., glucose dehydrogenase for NADPH recycling) can enhance yield and purity. For example, achieved 90.4% conversion in steroid hydroxylation using a Bacillus subtilis whole-cell system . Adapting this strategy for Trazodone derivatives may optimize deuterium incorporation.
Guidance for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
